molecular formula C13H12N4O5S B11550520 Ethyl (5-{[(4-nitrophenyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)acetate

Ethyl (5-{[(4-nitrophenyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)acetate

Cat. No.: B11550520
M. Wt: 336.33 g/mol
InChI Key: HDNXJVFHOXYYMT-UHFFFAOYSA-N
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Description

Ethyl (5-{[(4-nitrophenyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)acetate is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5-{[(4-nitrophenyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)acetate typically involves the reaction of 4-nitrobenzoyl chloride with 2-amino-1,3,4-thiadiazole in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethyl bromoacetate to form the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-{[(4-nitrophenyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (5-{[(4-nitrophenyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (5-{[(4-nitrophenyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The thiadiazole ring can also participate in various biochemical reactions, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (5-{[(4-nitrophenyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)acetate is unique due to its combination of a nitrophenyl carbonyl group and an ethyl ester group attached to the thiadiazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C13H12N4O5S

Molecular Weight

336.33 g/mol

IUPAC Name

ethyl 2-[5-[(4-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl]acetate

InChI

InChI=1S/C13H12N4O5S/c1-2-22-11(18)7-10-15-16-13(23-10)14-12(19)8-3-5-9(6-4-8)17(20)21/h3-6H,2,7H2,1H3,(H,14,16,19)

InChI Key

HDNXJVFHOXYYMT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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